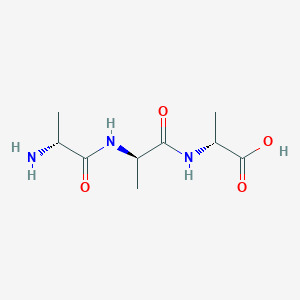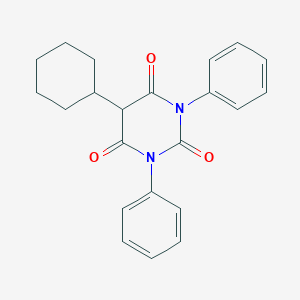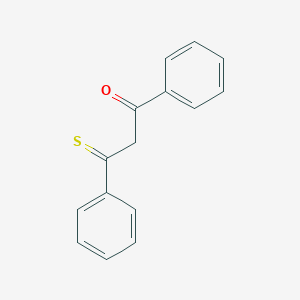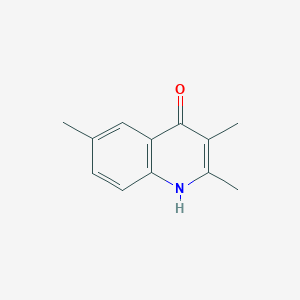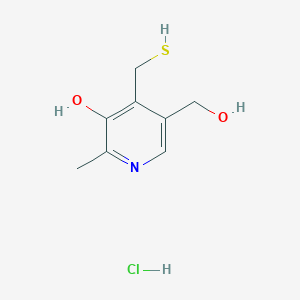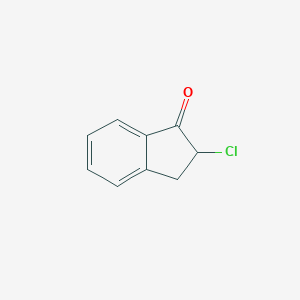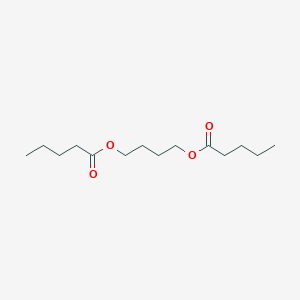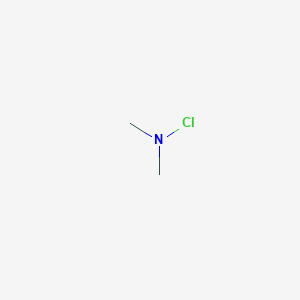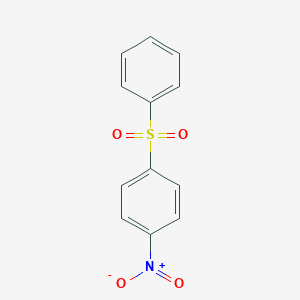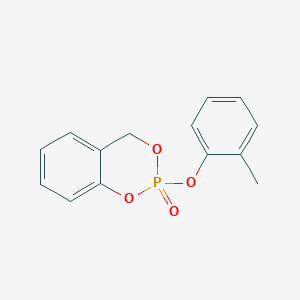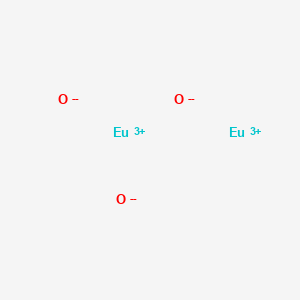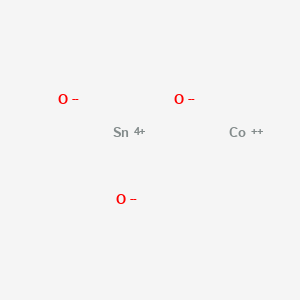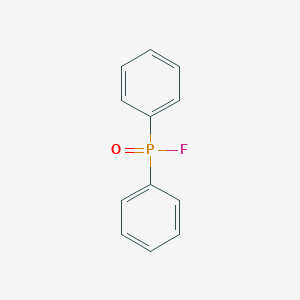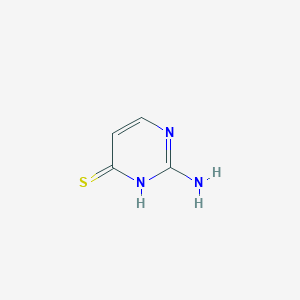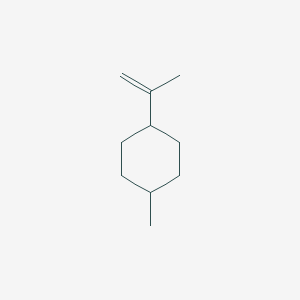
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is used in various products such as perfumes, cleaning agents, and food flavorings. In recent years, limonene has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. However, it is believed to exert its therapeutic effects through various pathways such as modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Limonene has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant properties and has been found to scavenge free radicals and prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
Limonene has several advantages as a laboratory reagent. It is readily available and inexpensive, making it an attractive option for researchers. It is also relatively non-toxic and has low volatility, making it easy to handle. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has a strong odor that can interfere with experiments and may require special handling procedures. It is also prone to oxidation and may require storage under inert conditions.
Zukünftige Richtungen
Limonene has several potential applications in various fields. In medicine, it has been proposed as a potential treatment for various diseases such as cancer, liver diseases, and diabetes. In agriculture, it has been found to have insecticidal and herbicidal properties and may be used as an alternative to synthetic pesticides. In industry, it has been used as a solvent and may have applications in the production of bioplastics and biofuels. Future research may focus on the development of new synthesis methods for Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields.
Conclusion:
Limonene is a cyclic terpene that has gained attention in the scientific community due to its potential therapeutic properties and applications in various fields. It can be synthesized from β-pinene and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Limonene has several advantages as a laboratory reagent but may require special handling procedures due to its strong odor and susceptibility to oxidation. Future research may focus on the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine, agriculture, and industry.
Synthesemethoden
Limonene can be extracted from citrus fruit rinds by steam distillation or cold pressing. However, these methods yield low amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and are not suitable for large-scale production. Chemical synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the isomerization of β-pinene, which is a byproduct of turpentine production. The isomerization reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. This method yields high amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and is widely used in the industry.
Wissenschaftliche Forschungsanwendungen
Limonene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Limonene has been found to inhibit the growth of cancer cells in various types of cancer such as breast, lung, and colon cancer. It also has a protective effect on the liver and has been used as a treatment for liver diseases such as hepatitis and cirrhosis.
Eigenschaften
CAS-Nummer |
1124-27-2 |
|---|---|
Produktname |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
OLZFGHOLNXRJEC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1)C(=C)C |
Andere CAS-Nummern |
6252-33-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



